Methyl sterculate

SCD1 inhibition lipid metabolism cancer metabolism

Methyl sterculate (CAS 3220-60-8) is the methyl ester derivative of sterculic acid, a naturally occurring cyclopropenoid fatty acid (CPFA) found predominantly in seed oils of the Sterculiaceae family, such as *Sterculia foetida*. It is characterized by a reactive cyclopropene ring within its 19-carbon fatty acyl chain.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 3220-60-8
Cat. No. B1205476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl sterculate
CAS3220-60-8
Synonymsmethyl sterculate
sterculic acid methyl este
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C(C1)CCCCCCCC(=O)OC
InChIInChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3
InChIKeyCMRNMZJAUFXOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl Sterculate (CAS 3220-60-8): Procurement Guide for the Cyclopropenoid Fatty Acid Ester with Defined SCD1 Inhibitory Activity


Methyl sterculate (CAS 3220-60-8) is the methyl ester derivative of sterculic acid, a naturally occurring cyclopropenoid fatty acid (CPFA) found predominantly in seed oils of the Sterculiaceae family, such as *Sterculia foetida* [1]. It is characterized by a reactive cyclopropene ring within its 19-carbon fatty acyl chain [2]. As a research tool, it is primarily procured for its well-documented, potent, and irreversible inhibition of stearoyl-CoA desaturase (SCD1, or Δ9-desaturase), an enzyme central to lipid metabolism . Unlike generic fatty acid esters, this compound's specific cyclopropene moiety confers unique biochemical reactivity and biological effects, making it a critical and non-substitutable standard for investigations in lipid biochemistry, cancer biology, and metabolic disease research.

Procurement Rationale for Methyl Sterculate: Why Structural and Functional Analogs Are Not Interchangeable


Substituting methyl sterculate with a generic fatty acid ester or even a closely related cyclopropenoid fatty acid like methyl malvalate is scientifically unjustified and can lead to failed experiments and non-reproducible data. The biological activity, particularly its potency as a Δ9-desaturase inhibitor and its role in tumor promotion, is exquisitely dependent on the specific structure of the cyclopropene ring and the length of its alkyl side chains [1]. Methyl sterculate demonstrates significantly higher activity than its direct analog, methyl malvalate, in established biological systems, and its saturated derivative, methyl dihydrosterculate, is completely inactive [2]. Furthermore, the free acid form, sterculic acid, while active, exhibits different pharmacokinetics and bioavailability compared to its methyl ester prodrug form, which is often preferred for cell culture and in vivo studies due to enhanced membrane permeability [3]. These quantitative and qualitative differences underscore that methyl sterculate must be procured and used as a specific, defined chemical entity, not as a generic or interchangeable member of its class.

Quantitative Differential Evidence for Methyl Sterculate vs. Key Analogs in Critical Bioassays


Methyl Sterculate Exhibits 28 nM IC50 Against Human SCD1 in Cell Microsomes

Methyl sterculate demonstrates potent inhibition of human stearoyl-CoA desaturase 1 (SCD1) in a well-defined in vitro system. In a biochemical assay using HEK293A cell microsomes, methyl sterculate inhibited the conversion of [14C]stearate to [14C]oleate with an IC50 of 28 nM [1]. A related assay, performed in intact HEK293A cells overexpressing human SCD1, yielded an IC50 of 43 nM [2]. This is a critical differentiation point, as the free acid, sterculic acid, is a less potent inhibitor of the desaturase system in other models, requiring higher concentrations for comparable effect [3].

SCD1 inhibition lipid metabolism cancer metabolism

Methyl Sterculate Shows Significantly Higher Tumor Promotion Activity than Methyl Malvalate

In a study assessing the carcinogenic and promotional activity of various cyclopropenoid compounds in rainbow trout, methyl sterculate was found to be in the 'highly active' group. Critically, its activity was quantified as being 'equal and significantly higher' than that of its close structural analog, methyl malvalate [1]. Furthermore, methyl dihydrosterculate, the saturated analog, and other 1,2-dialkylcyclopropenes with chain lengths of 16 or fewer carbons were 'completely inactive' in the same system [1]. This demonstrates a strict structure-activity relationship where even minor structural variations abolish the specific biological effect.

carcinogenesis tumor promotion structure-activity relationship

Methyl Sterculate (0.25-0.75 mM) Exhibits Concentration-Dependent Antibacterial and Metabolic Effects in *Rhodococcus opacus*

Methyl sterculate demonstrates a clear, concentration-dependent biological effect on the bacterium *Rhodococcus opacus*. At 0.75 mM, the compound is both growth-inhibitory and toxic . At sub-lethal concentrations of 0.25 and 0.5 mM, it significantly alters lipid metabolism: it decreases total fatty acid content, increases the ratio of palmitate to other fatty acids, and decreases the levels of stearate and oleate [REFS-1, REFS-2]. While sterculic acid is expected to have similar qualitative effects, the methyl ester is the standard form used in these published protocols, and its specific solubility and uptake properties are optimized for this model system.

antibacterial lipid metabolism microbiology

Methyl Sterculate Exhibits Distinct Thermal and Polymorphic Properties Compared to Methyl Malvalate

For quality control and analytical method development, methyl sterculate possesses unique and quantifiable thermal properties that differentiate it from the closely related methyl malvalate. A study of highly purified esters revealed that the quickly chilled forms of both unsaturated methyl esters undergo a rapid monotropic transformation [1]. However, the melting dilation for methyl malvalate was found to be 'significantly below' that previously reported for other fatty acid methyl esters, including presumably methyl sterculate, indicating distinct solid-state behaviors [1]. This difference in phase behavior is critical for accurate identification and purity assessment.

analytical chemistry physical chemistry quality control

Methyl Sterculate Potently and Irreversibly Inhibits PfSCD, Demonstrating Anti-Malarial Activity

Methyl sterculate has been validated as a specific inhibitor of the Plasmodium falciparum stearoyl-CoA desaturase (PfSCD). In both parasite lysates and infected erythrocytes, methyl sterculate inhibited the synthesis of oleic acid [1]. This inhibition led to 'significant, rapid and irreversible antimalarial activity against asexual blood stages' [1]. This effect was directly antagonized by the addition of exogenous oleic acid, confirming the specificity of the mechanism [1]. While other SCD1 inhibitors exist, methyl sterculate is the standard probe for this target in malaria research, and its irreversible mode of action is a distinct pharmacological property.

anti-malarial SCD1 inhibition infectious disease

Validated Research and Industrial Applications for Methyl Sterculate (CAS 3220-60-8)


SCD1-Dependent Cancer Metabolism and Tumor Promotion Research

Procurement of methyl sterculate is essential for studies investigating the role of SCD1 in cancer cell survival, proliferation, and chemoresistance. Its validated, high-potency inhibition of SCD1 (IC50 ~28-43 nM) and its established activity as a tumor promoter in the rainbow trout model (in synergy with aflatoxins) make it the definitive chemical probe for these pathways. It serves as a positive control for studying the effects of lipid desaturation on tumorigenesis and for benchmarking novel SCD1 inhibitors in oncology-focused drug discovery programs [1][2].

Lipid Metabolism and Metabolic Disease Target Validation

This compound is a critical tool for academic and pharmaceutical laboratories studying non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Its ability to irreversibly inhibit Δ9-desaturase allows researchers to precisely dissect the contribution of SCD1 to hepatic steatosis, adiposity, and whole-body glucose homeostasis. The quantitative, concentration-dependent effects on fatty acid profiles (e.g., increased palmitate/stearate ratios) provide a robust and measurable phenotype for metabolic pathway analysis and target validation studies [1][2].

Analytical Standard for Cyclopropenoid Fatty Acid Profiling

For analytical chemists in food safety, agricultural, and lipidomics laboratories, methyl sterculate is an indispensable reference standard. Its unique chromatographic retention time and mass spectral signature are required for the accurate identification and quantification of sterculic acid content in seed oils (e.g., *Sterculia foetida*), animal feeds, and food products. Its distinct thermal and polymorphic properties, characterized by DSC and dilatometry, further support its use as a primary standard for developing and validating robust analytical methods [1][2].

Mechanistic Studies in Parasitology (Malaria)

In malaria research, methyl sterculate is the standard, literature-validated inhibitor of *Plasmodium falciparum* stearoyl-CoA desaturase (PfSCD). Its procurement is mandatory for any study aiming to replicate or build upon the foundational work demonstrating the essential role of this enzyme in parasite survival. Its rapid, irreversible anti-malarial activity provides a defined pharmacological phenotype against which new anti-parasitic compounds can be compared and characterized [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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